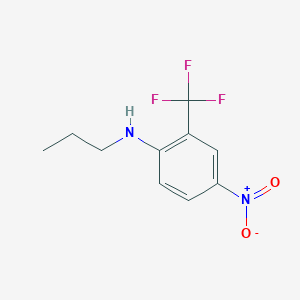

4-nitro-N-propyl-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

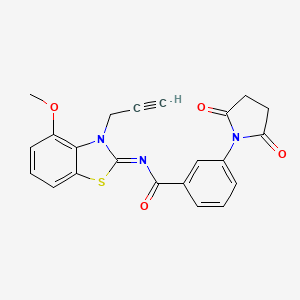

The molecular structure of 4-nitro-N-propyl-2-(trifluoromethyl)aniline consists of an aniline ring (C6H5N) with a nitro group (NO2) at the para position and a trifluoromethyl group (CF3) attached to the nitrogen atom. The presence of these functional groups significantly influences its chemical behavior and reactivity .

Chemical Reactions Analysis

- Halogenation : The trifluoromethyl group may react with halogens (e.g., Cl2, Br2) to form halogenated derivatives .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Analytical Detection Techniques

The detection of 4-nitro-N-propyl-2-(trifluoromethyl)aniline in biological materials presents unique challenges due to its specific chemical properties. A study outlined a method using thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and electron spectrophotometry for the detection of this compound in biological samples. Acetone was proposed as an isolating agent for extracting the compound from cadaveric hepatic tissue and biological fluids, demonstrating the compound's separation from endogenous materials on a silica gel column. Quantitative assessments in various biological materials, including cadaveric hepatic tissue, blood, plasma, and urine, were conducted, showcasing the method's capability to detect minimal amounts of this compound in biological matrices (Shormanov, Andreeva, & Omel'chenko, 2016).

Spectroscopic and Structural Studies

A comprehensive spectroscopic investigation using Fourier transform infrared (FT-IR) and FT-Raman spectra was conducted on 4-nitro-N-propyl-2-(trifluoromethyl)aniline (NTFA). This study provided a detailed vibrational assignment and analysis of the compound, employing ab initio and DFT methods to explore its vibrational, structural, thermodynamic, and electronic characteristics. The study's findings highlighted the influence of substituent groups on the molecular and electronic properties of the compound, adding valuable insight into its chemical behavior and potential applications (Saravanan, Balachandran, & Viswanathan, 2014).

Molecular Hybrid for Cancer Therapy

A novel photoactivatable bichromophoric conjugate incorporating 4-nitro-N-propyl-2-(trifluoromethyl)aniline as a component was designed for potential cancer therapy. This conjugate, aimed at generating singlet oxygen and nitric oxide upon irradiation with light, demonstrated amplified photomortality in melanoma cancer cells compared to a model compound lacking NO-release capability. The study's outcomes suggest promising applications of such molecular hybrids in photodynamic therapy, offering a bimodal approach to cancer cell eradication (Fraix et al., 2016).

Nonlinear Optical Materials

Research into the development of novel electrochromic materials employing nitrotriphenylamine units, including 4-nitro-N-propyl-2-(trifluoromethyl)aniline, as acceptors revealed their potential in near-infrared (NIR) electrochromic applications. These materials, characterized by outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the NIR region, hold significant promise for advancing electrochromic device technologies (Li et al., 2017).

Photochemotherapeutics Development

The synthesis of bioconjugates combining 4-nitro-N-propyl-2-(trifluoromethyl)aniline derivatives with 2'-deoxyadenosine and bile acid derivatives led to compounds with anticancer activity capable of releasing nitric oxide under visible light. These novel bioconjugates, demonstrated to effectively release NO and exhibit antiproliferative activity against cancer cell lines, represent an innovative approach to photochemotherapeutics (Navacchia et al., 2016).

Wirkmechanismus

Mode of Action

It is known that nitroaromatic compounds like this one can undergo reduction to form reactive intermediates, which can then interact with various cellular targets .

Biochemical Pathways

Nitroaromatic compounds are often involved in redox reactions and can interfere with various cellular processes, but the specific pathways affected by this compound are currently unknown .

Pharmacokinetics

As a nitroaromatic compound, it may be subject to hepatic metabolism, particularly reduction, but further studies are needed to confirm this .

Eigenschaften

IUPAC Name |

4-nitro-N-propyl-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKHTJZKQWKONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-propyl-2-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)

![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)